4,7-Dibromobenzo[a]anthracene
CAS No.: 94210-35-2
Cat. No.: VC20592939
Molecular Formula: C18H10Br2
Molecular Weight: 386.1 g/mol
* For research use only. Not for human or veterinary use.
![4,7-Dibromobenzo[a]anthracene - 94210-35-2](/images/structure/VC20592939.png)
Specification
CAS No. | 94210-35-2 |
---|---|
Molecular Formula | C18H10Br2 |
Molecular Weight | 386.1 g/mol |
IUPAC Name | 4,7-dibromobenzo[a]anthracene |
Standard InChI | InChI=1S/C18H10Br2/c19-17-7-3-6-13-14(17)8-9-15-16(13)10-11-4-1-2-5-12(11)18(15)20/h1-10H |
Standard InChI Key | FSJQLWFSKYYMNW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2Br)C(=CC=C4)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
4,7-Dibromobenzo[a]anthracene belongs to the class of halogenated PAHs, featuring a fused tetracyclic structure with bromine atoms at the 4 and 7 positions. The molecular formula C₁₈H₁₀Br₂ reflects its 18-carbon aromatic system, ten hydrogen atoms, and two bromine substituents . The compound’s planar geometry facilitates π-π stacking interactions, which are critical for charge transport in electronic devices.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 94210-35-2 |
Molecular Weight | 386.08 g/mol |
Density | 1.722 g/cm³ |
Boiling Point | 526.8°C at 760 mmHg |
Flash Point | 315.3°C |
LogP (Partition Coefficient) | 6.67 |
Refractive Index | 1.792 |
Spectroscopic and Computational Identifiers
The compound’s SMILES notation (C1=CC=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=CC=C4)Br)Br) and InChIKey (ADVIZLQMXZTISH-UHFFFAOYSA-N) provide precise representations of its structure, essential for computational modeling and database referencing . Nuclear magnetic resonance (NMR) and mass spectrometry analyses further confirm the regioselective bromination pattern, with distinct signals for aromatic protons and bromine nuclei.
Synthesis and Reaction Mechanisms
Bromination Strategies
The synthesis of 4,7-dibromobenzo[a]anthracene typically involves electrophilic aromatic substitution (EAS) reactions on benzo[a]anthracene. Bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) are employed under controlled conditions to achieve regioselectivity. For example, using Lewis acids such as FeBr₃ as catalysts directs bromination to the electron-rich 4 and 7 positions .
One-Pot Synthesis via Cycloaddition
A novel approach reported in the literature involves the use of tetrahydrofuran (THF) and butyllithium to generate reactive intermediates. In this method, bromobenzene reacts with N-lithio-2,2,6,6-tetramethylpiperidine in warm THF, yielding anthracene derivatives through retro-cycloaddition and electrocyclic ring-opening steps . While this pathway primarily produces unsubstituted anthracenes, modifying the reactants to include brominated precursors could theoretically yield 4,7-dibromobenzo[a]anthracene.
Reaction Conditions and Yield Optimization
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Temperature: Reactions conducted at reflux temperatures (≥66°C) favor cycloreversion and intermediate stabilization .
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Stoichiometry: A four-fold excess of lithiated tetramethylpiperidine relative to bromobenzene maximizes anthracene yields (63%) .
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Solvent Effects: THF’s polarity and boiling point (66°C) facilitate intermediate solubility and reaction kinetics.
Physical and Chemical Properties
Thermal Stability and Phase Behavior
The compound’s high boiling point (526.8°C) and flash point (315.3°C) underscore its thermal resilience, a desirable trait for high-temperature applications . Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) indicative of amorphous-crystalline phase transitions, though specific melting point data remain unreported.
Electronic and Optical Characteristics
The bromine atoms’ electron-withdrawing nature reduces the HOMO-LUMO gap, enhancing charge carrier mobility. Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima in the 300–400 nm range, attributed to π→π* transitions within the aromatic system . These optical properties are tunable via side-chain functionalization, as demonstrated in alkoxyanthracene-based polymers .
Applications in Advanced Materials
Organic Photovoltaics (OPVs)
4,7-Dibromobenzo[a]anthracene serves as a precursor in synthesizing donor-acceptor copolymers for bulk heterojunction solar cells. For instance, poly(alkoxy anthracene-alt-benzothiadiazole) (ODA-BT) achieves a power conversion efficiency (PCE) of 2.2%, driven by enhanced crystallinity and charge transfer kinetics . The brominated anthracene unit improves solubility and film morphology, critical for device scalability.
Organic Thin-Film Transistors (OTFTs)
Incorporating this compound into semiconducting polymers yields hole mobilities of up to 1.21 × 10⁻² cm²/V·s, with on/off ratios exceeding 10⁶ . The bromine substituents mitigate charge recombination by stabilizing radical intermediates, thereby improving device longevity.
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